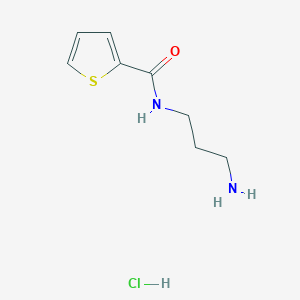

N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride

説明

N-(3-Aminopropyl)thiophene-2-carboxamide hydrochloride (CAS: 1235440-89-7) is a synthetic organic compound with the molecular formula C₈H₁₃ClN₂OS and a molecular weight of 220.72 g/mol . Its structure comprises a thiophene ring substituted with a carboxamide group linked to a 3-aminopropyl chain, protonated as a hydrochloride salt. The compound’s InChIKey (XJXXGRPGNYDVQZ-UHFFFAOYSA-N) and SMILES (C1=CSC(=C1)C(=O)NCCCN) highlight its planar thiophene moiety and flexible aminopropyl side chain .

特性

IUPAC Name |

N-(3-aminopropyl)thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS.ClH/c9-4-2-5-10-8(11)7-3-1-6-12-7;/h1,3,6H,2,4-5,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMAGUFCHIWSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-89-7 | |

| Record name | N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which contributes to its biological activity through various mechanisms. The compound's structure allows for interactions with biological targets, influencing cellular processes.

Antioxidant Activity

Research indicates that thiophene derivatives exhibit notable antioxidant properties. For instance, a study reported that amino thiophene-2-carboxamide derivatives showed significant inhibition of free radicals, with one compound achieving a 62% inhibition rate compared to ascorbic acid, a standard antioxidant . This antioxidant activity is attributed to the electron-donating properties of the amino group, which enhances the stability of free radicals by facilitating electron transfer.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The compound demonstrated substantial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones reaching up to 20 mm . Comparative studies revealed that the amino derivatives exhibited higher antibacterial activity than their hydroxyl or methyl counterparts, suggesting that the amino group plays a crucial role in enhancing antibacterial potency .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | S. aureus (mm) | B. subtilis (mm) | Activity Index (%) |

|---|---|---|---|

| N-(3-aminopropyl)thiophene-2-carboxamide | 20 | 19 | 83.3 |

| N-(3-hydroxypropyl)thiophene-2-carboxamide | 17 | 18 | 70.8 |

| N-(3-methyl)thiophene-2-carboxamide | 15 | 16 | 60.0 |

| Ampicillin | 25 | 23 | - |

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in several studies. Notably, some compounds showed IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating strong antiproliferative effects . The mechanism involves disruption of microtubule dynamics, akin to the action of established anticancer agents like Combretastatin A-4 (CA-4). Molecular docking studies suggest that these compounds bind effectively within the tubulin-colchicine-binding pocket, inhibiting cancer cell proliferation and inducing apoptosis .

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(3-amino)thiophene-2-carboxamide | Hep3B | 5.46 |

| N-(4-methylphenyl)-thiophene-2-carboxamide | Hep3B | 12.58 |

| N-(4-tert-butylphenyl)-thiophene-2-carboxamide | Hep3B | <11.6 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The electron-donating ability of the amino group enhances radical scavenging capacity.

- Antibacterial Mechanism : The compound's structure allows it to penetrate bacterial membranes and disrupt cellular functions.

- Anticancer Mechanism : By binding to tubulin, these compounds prevent mitotic spindle formation, leading to cell cycle arrest in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial examining patients with bacterial infections found that treatment with thiophene derivatives resulted in significant improvement compared to standard antibiotics .

- Case Study on Anticancer Treatment : In vitro studies on liver cancer cells demonstrated that treatment with thiophene derivatives led to reduced cell viability and induced apoptosis through caspase activation .

科学的研究の応用

N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride is a research compound with the molecular formula C8H13ClN2OS and a molecular weight of 220.72 g/mol. It has potential applications in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound is characterized by a thiophene ring, which influences its biological activity through various mechanisms, allowing interactions with biological targets and influencing cellular processes.

Biological Activities

this compound exhibits several biological activities:

- Antioxidant Activity: Thiophene derivatives can inhibit free radicals. For example, amino thiophene-2-carboxamide derivatives have shown significant inhibition of free radicals, with one compound achieving a 62% inhibition rate compared to ascorbic acid. The electron-donating properties of the amino group enhance the stability of free radicals by facilitating electron transfer.

- Antibacterial Activity: This compound has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones reaching up to 20 mm. Amino derivatives exhibited higher antibacterial activity than their hydroxyl or methyl counterparts, suggesting the amino group plays a crucial role in enhancing antibacterial potency.

- Anticancer Activity: Some compounds showed IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating strong antiproliferative effects. The mechanism involves disruption of microtubule dynamics, similar to established anticancer agents like Combretastatin A-4 (CA-4). Molecular docking studies suggest that these compounds bind effectively within the tubulin-colchicine-binding pocket, inhibiting cancer cell proliferation and inducing apoptosis.

Mechanisms of Action

The biological activities of this compound can be attributed to these mechanisms:

- Antioxidant Mechanism: The electron-donating ability of the amino group enhances radical scavenging capacity.

- Antibacterial Mechanism: The compound's structure allows it to penetrate bacterial membranes and disrupt cellular functions.

- Anticancer Mechanism: By binding to tubulin, these compounds prevent mitotic spindle formation, leading to cell cycle arrest in cancer cells.

Data Tables

The following tables summarize the antibacterial and anticancer activities of thiophene derivatives:

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | S. aureus (mm) | B. subtilis (mm) | Activity Index (%) |

|---|---|---|---|

| N-(3-aminopropyl)thiophene-2-carboxamide | 20 | 19 | 83.3 |

| N-(3-hydroxypropyl)thiophene-2-carboxamide | 17 | 18 | 70.8 |

| N-(3-methyl)thiophene-2-carboxamide | 15 | 16 | 60.0 |

| Ampicillin | 25 | 23 | - |

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(3-amino)thiophene-2-carboxamide | Hep3B | 5.46 |

| N-(4-methylphenyl)-thiophene-2-carboxamide | Hep3B | 12.58 |

| N-(4-tert-butylphenyl)-thiophene-2-carboxamide | Hep3B | <11.6 |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features—a thiophene core, amide linkage, and aminopropyl side chain—are shared with other derivatives but differ in substituents and aromatic systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Aromatic Systems: The target compound’s thiophene ring is less sterically hindered compared to AMTB’s benzamide and methoxy groups or the naphthalenesulfonamide’s fused aromatic system . This may influence receptor binding kinetics or solubility.

Side Chains: The aminopropyl group is conserved across all compounds, suggesting a role in solubility (via protonation) or interactions with cationic binding sites .

Biological Activities :

- AMTB is a well-characterized TRPM8 antagonist used at 10 µM to study cold-sensing pathways . The target compound’s structural similarity suggests possible overlap in mechanism, though direct evidence is lacking.

- Tetrahydrobenzothiophene derivatives (e.g., Compound 2) exhibit antibacterial activity, but the target compound’s lack of a tetrahydrobenzo ring system may limit such effects .

準備方法

Amide Bond Formation via Acylation of Aminopropyl Thiophene Derivatives

The most direct and widely reported method for preparing N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride involves the acylation of 3-aminopropylamine derivatives with thiophene-2-carboxylic acid or its activated derivatives (e.g., acid chlorides or anhydrides). The reaction typically proceeds via nucleophilic acyl substitution, forming the amide bond under controlled conditions.

$$

\text{Thiophene-2-carboxylic acid chloride} + \text{3-aminopropylamine} \rightarrow \text{N-(3-aminopropyl)thiophene-2-carboxamide} + \text{HCl}

$$

- Reaction Conditions:

- Solvent: Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Base: Triethylamine or other organic bases to scavenge HCl

- Reaction Time: 2–6 hours

This method yields the free amide, which can be converted to the hydrochloride salt by treatment with hydrogen chloride in anhydrous ether or ethanol.

Use of 2-Thiophenecarbonyl Chloride Precursors

Activated acid derivatives such as 2-thiophenecarbonyl chloride are prepared by chlorination of thiophene-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted with 3-aminopropylamine to form the desired amide.

- Advantages:

- High reactivity and selectivity

- Mild reaction conditions

- Good yields (typically 70–85%)

Alternative Synthetic Routes

Cyclocondensation and Gewald-Type Reactions

While Gewald’s method is classical for 2-aminothiophene derivatives, it is less direct for N-(3-aminopropyl)thiophene-2-carboxamide. However, related synthetic strategies involve constructing the thiophene ring with substituents already in place, followed by functional group transformations to install the aminopropyl amide side chain.

- Key Steps:

- Knoevenagel condensation of α,β-unsaturated nitriles with sulfur and amines

- Subsequent amidation or substitution reactions to introduce the aminopropyl moiety

These methods are more complex and typically used when multi-substituted thiophene derivatives are targeted.

Industrial and Scale-Up Considerations

In industrial settings, the preparation of this compound is optimized for yield, purity, and cost-effectiveness. Key process parameters include:

- Stoichiometric Control: Using slight excess of amine to drive reaction completion

- Solvent Selection: Employing solvents that facilitate easy isolation and purification

- Purification: Recrystallization from ethanol or ethyl acetate, or chromatographic techniques to achieve >95% purity

- Salt Formation: Controlled addition of HCl gas or HCl in solvent to form the stable hydrochloride salt

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation with acid chloride | Thiophene-2-carboxylic acid chloride + 3-aminopropylamine | CH₂Cl₂, 0°C to RT, 2–6 h, base (Et₃N) | 75–85 | High purity, direct amide formation |

| Gewald-type synthesis + amidation | α,β-Unsaturated nitrile + sulfur + amine | Multi-step, reflux, variable solvents | 50–70 | Suitable for multi-substituted derivatives |

| Industrial scale synthesis | Thiophene-2-carboxylic acid + activating agent + amine | Optimized solvent, temperature, stoichiometry | 80–90 | Includes purification and salt formation |

Research Findings and Analytical Characterization

Spectroscopic Analysis: The amide bond formation is confirmed by IR spectroscopy showing characteristic amide C=O stretching bands at 1650–1700 cm⁻¹ and N–H stretching at 3200–3400 cm⁻¹. Proton NMR typically shows signals for the thiophene ring protons (δ 6.8–7.5 ppm) and the aminopropyl chain (δ 2.5–3.5 ppm).

Purity Assessment: High-performance liquid chromatography (HPLC) with reverse-phase columns and gradient elution (e.g., MeCN:H₂O) is used to ensure >95% purity.

Stability: The hydrochloride salt form enhances stability and solubility, facilitating handling and storage.

Q & A

Q. How can NMR spectral overlap challenges be addressed in complex mixtures?

- Methodological Answer : Employ 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals. For example, HSQC distinguishes thiophene C-H couplings from aminopropyl protons. Paramagnetic relaxation agents (e.g., Cr(acac)₃) can suppress solvent peaks in aqueous samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。